2-[2-(4-Ethylphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethanol;hydrochloride
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Overview
Description
2-[2-(4-Ethylphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethanol;hydrochloride is a complex organic compound that belongs to the class of imidazo[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Ethylphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethanol;hydrochloride typically involves multi-step reactions One common method includes the condensation of 4-ethylphenylamine with o-phenylenediamine to form the imidazo[1,2-a]benzimidazole coreThe final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization and recrystallization to obtain the pure hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Ethylphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethanol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazo[1,2-a]benzimidazole core can be reduced under specific conditions to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethanol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted imidazo[1,2-a]benzimidazole derivatives.
Scientific Research Applications
2-[2-(4-Ethylphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethanol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-Ethylphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethanol;hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of essential biological pathways, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Methylphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethanol
- 2-[2-(4-Chlorophenyl)imidazo[1,2-a]benzimidazol-3-yl]ethanol
- 2-[2-(4-Fluorophenyl)imidazo[1,2-a]benzimidazol-3-yl]ethanol
Uniqueness
2-[2-(4-Ethylphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethanol;hydrochloride is unique due to the presence of the ethyl group, which can influence its biological activity and chemical reactivity. This makes it distinct from its methyl, chloro, and fluoro analogs, which may have different pharmacological profiles and chemical properties.
Properties
IUPAC Name |
2-[2-(4-ethylphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O.ClH/c1-2-14-7-9-15(10-8-14)18-13-22-17-6-4-3-5-16(17)20-19(22)21(18)11-12-23;/h3-10,13,23H,2,11-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCZLXQIVIUIKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CN3C4=CC=CC=C4N=C3N2CCO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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